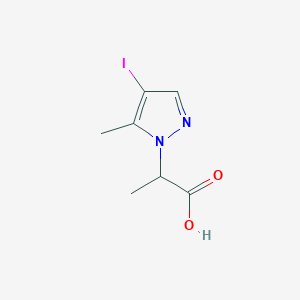
1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is a compound that contains a trifluoroacetyl group. Trifluoroacetyl is an organofluorine compound with the chemical formula CF3CO . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .
Synthesis Analysis
The synthesis of trifluoroacetyl derivatives involves various methods. For instance, 2,2,2-Trifluoroethyl trifluoroacetate, a related compound, has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate . Another method uses DABCO to catalyze the diastereoselective [3 + 2] cycloaddition reaction of trifluoroethylisatin ketimines .Molecular Structure Analysis
The molecular structure of trifluoroacetyl derivatives has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
Trifluoroacetyl derivatives are involved in various chemical reactions. For example, the method uses DABCO to catalyze the diastereoselective [3 + 2] cycloaddition reaction of trifluoroethylisatin ketimines .Physical And Chemical Properties Analysis
Trifluoroacetyl is a colorless liquid with a vinegar-like odor . It is a stronger acid than acetic acid, having an acid ionization constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilizes the anionic conjugate base .Aplicaciones Científicas De Investigación
Multicomponent Coupling for Derivatives
1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid has utility in the synthesis of medicinally significant derivatives. Specifically, it's used in a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This method, promoted by trifluoroacetic acid, yields N-aryl β-amino and γ-amino alcohol derivatives. Such reactions are valuable for creating complex molecular structures found in pharmaceutical compounds (Roy et al., 2015).
Synthesis of Trifluoromethyl-Containing Compounds
The compound also plays a role in the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids. The process involves using 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini and Ugi-type reactions, highlighting its utility in generating fluorine-containing molecules, which are increasingly important in medicinal chemistry due to their unique biological properties (Madhu et al., 2022).
Building Blocks for Diverse Molecules
Furthermore, this compound derivatives serve as building blocks for creating a variety of chemical structures. For instance, 1-alkyl-2-(trifluoromethyl)azetidines, developed from ethyl 4,4,4-trifluoroacetoacetate, have been used as a new class of constrained azaheterocycles. Their reactivity profile allows for regiospecific ring opening, leading to a broad spectrum of α-(trifluoromethyl)amines, showcasing the compound's versatility in organic synthesis (Kenis et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-1-3(2-10)4(11)12/h3H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNGUOKMPVJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)

![2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454603.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)
![2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2454609.png)




![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)
![2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2454618.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)